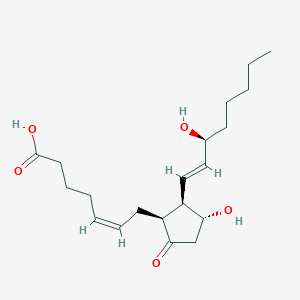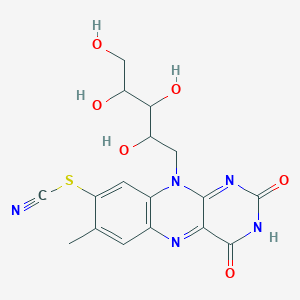
8-Thiocyanatoriboflavin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Thiocyanatoriboflavin is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This molecule is a derivative of riboflavin, which is a vitamin B2 compound found in various foods and dietary supplements. The addition of a thiocyanate group to riboflavin results in the formation of 8-Thiocyanatoriboflavin, which has been shown to possess remarkable properties that make it useful in scientific research.
作用机制
The mechanism of action of 8-Thiocyanatoriboflavin involves the production of ROS upon exposure to light. These ROS can react with cellular components, including proteins, lipids, and DNA, leading to cell death. This mechanism of action makes 8-Thiocyanatoriboflavin useful in various scientific research applications, including cancer treatment and antimicrobial therapy.
生化和生理效应
8-Thiocyanatoriboflavin has been shown to have various biochemical and physiological effects. This molecule can induce oxidative stress in cells, leading to cell death. It can also inhibit the growth of bacteria and fungi, making it useful in antimicrobial therapy. Additionally, 8-Thiocyanatoriboflavin has been shown to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of using 8-Thiocyanatoriboflavin in lab experiments is its potent photosensitizing properties. This property makes it useful in various scientific research applications, including cancer treatment and antimicrobial therapy. However, one of the limitations of using 8-Thiocyanatoriboflavin is its potential toxicity. This molecule can induce oxidative stress in cells, leading to cell death, and can also cause tissue damage upon exposure to light.
未来方向
There are numerous future directions for the use of 8-Thiocyanatoriboflavin in scientific research. One potential application is in the development of new cancer treatments that utilize photodynamic therapy. Additionally, 8-Thiocyanatoriboflavin could be used in the development of new antimicrobial agents to combat drug-resistant bacteria and fungi. Further research is needed to explore the full potential of this molecule and its applications in various scientific fields.
Conclusion:
In conclusion, 8-Thiocyanatoriboflavin is a unique chemical compound that has gained significant attention in the scientific community due to its potent photosensitizing properties and potential applications in various scientific fields. This molecule has been shown to have remarkable properties that make it useful in cancer treatment, antimicrobial therapy, and the treatment of inflammatory diseases. Further research is needed to explore the full potential of this molecule and its applications in scientific research.
合成方法
The synthesis of 8-Thiocyanatoriboflavin involves the reaction of riboflavin with thiocyanate ions under specific conditions. This reaction can be carried out using various methods, including the use of organic solvents, microwave irradiation, and enzymatic catalysis. The resulting product is purified by chromatography or recrystallization to obtain a pure form of 8-Thiocyanatoriboflavin.
科学研究应用
8-Thiocyanatoriboflavin has been used in various scientific research applications due to its unique properties. This molecule is a potent photosensitizer, which means that it can produce reactive oxygen species (ROS) upon exposure to light. This property makes it useful in photodynamic therapy, which is a type of cancer treatment that involves the use of light to activate photosensitizers and kill cancer cells.
属性
CAS 编号 |
130574-30-0 |
|---|---|
产品名称 |
8-Thiocyanatoriboflavin |
分子式 |
C17H17N5O6S |
分子量 |
419.4 g/mol |
IUPAC 名称 |
[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl] thiocyanate |
InChI |
InChI=1S/C17H17N5O6S/c1-7-2-8-9(3-12(7)29-6-18)22(4-10(24)14(26)11(25)5-23)15-13(19-8)16(27)21-17(28)20-15/h2-3,10-11,14,23-26H,4-5H2,1H3,(H,21,27,28) |
InChI 键 |
MRWFADACGNTJKE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1SC#N)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
规范 SMILES |
CC1=CC2=C(C=C1SC#N)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
同义词 |
8-thiocyanatoriboflavin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)
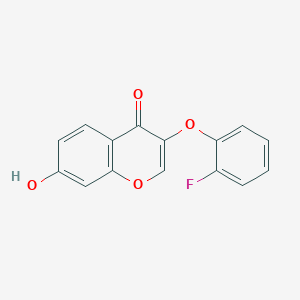

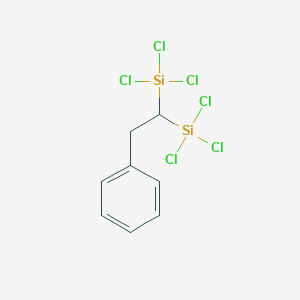
![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)
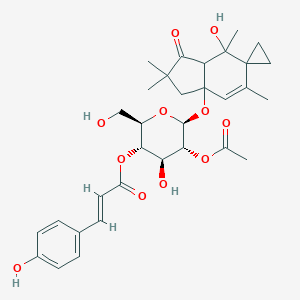
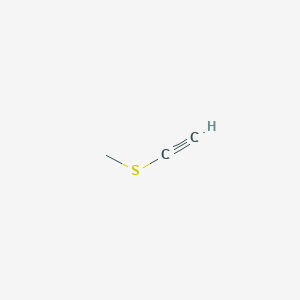
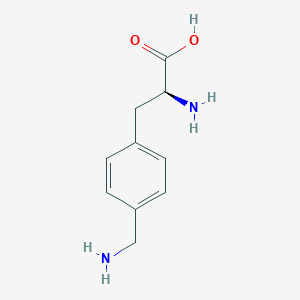

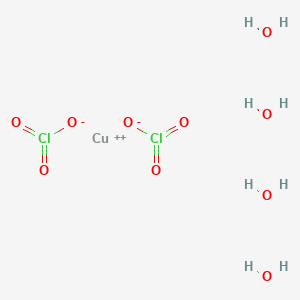
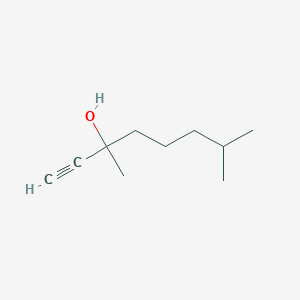
![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)
